molecular formula C12H15ClN2O B3024465 (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone CAS No. 815650-81-8

(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone

Cat. No. B3024465
CAS RN: 815650-81-8
M. Wt: 238.71 g/mol
InChI Key: SPPJCNFPUIZLBA-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O . It has been used in the study of potential drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The synthesis of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in potent and very isoform-selective inhibitors of AKR1C3 .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is characterized by a piperazine bridging unit that provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” include the formation of an amide bond, which is achieved efficiently by conventional acid-amine coupling .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” is 238.71 . Further physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Scientific Research Applications

Luminescence Applications

(Wen et al., 2021) explored the molecular conformation of a related organic donor-acceptor molecule, which demonstrated delayed fluorescence (DF) and dual emission. The compound's potential in luminescence applications, such as organic light-emitting diodes (OLEDs), is significant due to its unique optical properties.

Chemical Synthesis and Reactivity

The synthesis and reactivity of a chemically similar compound were studied by (Pouzet et al., 1998). Their research involved the oxidation of benzo[b]thiophene derivatives and nucleophilic addition reactions. This research contributes to the understanding of the chemical reactivity and potential synthetic applications of compounds like (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone.

Pharmaceutical Intermediates

Research by (Ni et al., 2012) presented the production of a chiral intermediate of Betahistine, using a compound structurally similar to (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone. This study highlights the compound's significance in the synthesis of pharmaceutical intermediates.

Antibacterial Activity

A study on novel compounds, including (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone derivatives, conducted by (Shahana and Yardily, 2020) explored their antibacterial activity. Their research included structural analysis and molecular docking studies, indicating the potential of these compounds in antibacterial applications.

Anticancer and Antituberculosis Potential

Research by (Mallikarjuna et al., 2014) synthesized and evaluated derivatives of (4-Chlorophenyl)(1,4-diazepan-1-yl)methanone for their anticancer and antituberculosis activities. This study showcases the compound's potential in developing treatments for cancer and tuberculosis.

Future Directions

The future directions of research on “(4-Chlorophenyl)(1,4-diazepan-1-yl)methanone” could involve further exploration of its potential as a drug for leukemia and hormone-related cancers . Additionally, more studies could be conducted to understand its physical and chemical properties in detail.

properties

IUPAC Name

(4-chlorophenyl)-(1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJCNFPUIZLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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